molecular formula C24H23N3O4S B423870 N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B423870
M. Wt: 449.5g/mol
InChI Key: MKDRPHBYQGZCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound with the molecular formula C24H23N3O4S It is known for its unique chemical structure, which includes a cyanomethyl group, an ethoxyphenyl group, and a sulfonyl anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(cyanomethyl)phenylamine: This intermediate is synthesized by reacting 4-bromobenzyl cyanide with ammonia in the presence of a palladium catalyst.

    Formation of 4-ethoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 4-ethoxybenzenesulfonyl chloride with thionyl chloride.

    Coupling Reaction: The final step involves coupling 4-(cyanomethyl)phenylamine with 4-ethoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
  • N-[4-(cyanomethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide
  • N-[4-(cyanomethyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide

Uniqueness

N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the ethoxy group, in particular, can influence its solubility and interaction with biological targets, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H23N3O4S/c1-2-31-22-12-14-23(15-13-22)32(29,30)27(21-6-4-3-5-7-21)18-24(28)26-20-10-8-19(9-11-20)16-17-25/h3-15H,2,16,18H2,1H3,(H,26,28)

InChI Key

MKDRPHBYQGZCFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)CC#N)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)CC#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.